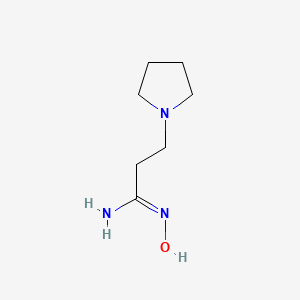
N'-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is a chemical compound with the molecular formula C7H15N3O and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide typically involves the reaction of pyrrolidine with appropriate precursors under controlled conditions. One common method involves the use of N-hydroxyimino derivatives, which react with pyrrolidine to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing safety measures to handle large quantities of reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-hydroxy-3-oxo derivatives, while reduction reactions can produce N-hydroxy-3-amine derivatives.
Scientific Research Applications
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide involves its interaction with specific molecular targets. The pyrrolidine ring allows the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide include:
- N-Hydroxy-3-oxo-3-pyrrolidin-1-ylpropanimidamide
- N-Hydroxy-3-(pyrrolidin-1-yl)butanamide
- N-Hydroxy-3-(pyrrolidin-1-yl)pentanamide .
Uniqueness
N’-Hydroxy-3-(pyrrolidin-1-yl)propanimidamide is unique due to its specific structure, which includes a hydroxyimino group and a pyrrolidine ring. This combination allows for unique interactions with biological molecules and chemical reactivity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C7H15N3O |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
N'-hydroxy-3-pyrrolidin-1-ylpropanimidamide |
InChI |
InChI=1S/C7H15N3O/c8-7(9-11)3-6-10-4-1-2-5-10/h11H,1-6H2,(H2,8,9) |
InChI Key |
LHJCQHOHUFPEPQ-UHFFFAOYSA-N |
Isomeric SMILES |
C1CCN(C1)CC/C(=N/O)/N |
Canonical SMILES |
C1CCN(C1)CCC(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















